1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose involves selective protection and deprotection strategies, utilizing benzoyl groups to protect hydroxyl groups. This approach is critical for the stepwise construction of complex molecules. The synthesis of various methyl ethers of methyl α-D-mannopyranoside, achieved through selective benzoyl protecting groups, illustrates this methodology, highlighting the importance of protecting group strategies in carbohydrate chemistry (Seymour, 1973).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose features a backbone with benzoyl groups attached to the hydroxyl positions. This modification significantly influences the physical and chemical properties of the molecule. For instance, the crystal structure analysis of N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside revealed a tandem network of intermolecular interactions, stabilizing the crystal lattice and demonstrating the impact of benzoyl protection on molecular conformation (Srinivas et al., 2004).
Chemical Reactions and Properties
Benzoyl-protected mannopyranoses undergo a variety of chemical reactions, enabling the construction of complex structures. For example, the synthesis of 3- and 4-methyl ethers and their derivatives from methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside demonstrates the versatility of these compounds in forming glycosidic linkages and other structural motifs crucial for biological activity (Nasir-ud-din & Jeanloz, 1973).
Physical Properties Analysis
The physical properties of benzoylated carbohydrates are markedly different from their unmodified counterparts. The presence of benzoyl groups affects solubility, melting point, and crystallinity, which are essential for their isolation, purification, and application in synthesis. The differences in infrared and nuclear magnetic resonance spectroscopic properties between diastereoisomers of methyl ethers of methyl α-D-mannopyranoside underscore the influence of benzoyl protection on physical properties (Seymour, 1973).
Chemical Properties Analysis
The introduction of benzoyl groups into mannopyranose molecules profoundly alters their chemical reactivity. These groups serve as protective groups that can be selectively removed or modified, facilitating the synthesis of complex molecules. The selective reactivity of these protected sugars is utilized in synthesizing various glycosidic linkages, demonstrating the critical role of benzoyl protection in carbohydrate chemistry (Nasir-ud-din & Jeanloz, 1973).
Scientific Research Applications
Synthon for Disaccharides : It serves as a useful synthon for preparing valuable disaccharides (Kloosterman, Nijs, & Boom, 2010).
Intermediate in Synthesis : It's a key intermediate in the synthesis of complex carbohydrates like 3,6-branched mannopentaoside bearing terminal D-[1-13C]mannopyranose residue (Abronina et al., 2005).
Diagnostic Applications : It has utility in diagnostic purposes, especially in identifying bacterial strains (D'Accorso & Thiel, 1984).
Production of N-acyl-D-glucosylamines : The ammonolysis of this compound leads to the creation of new N-acyl-D-glucosylamines and 1,1-bis(acylamido)-1-deoxy-D-glucitols (Cerezo, Sproviero, Deulofeu, & Delpy, 1968).
Tool for Studying Polysaccharides : It provides a new tool for the study of branched stereoregular polysaccharides (Kobayashi, Nomura, & Okada, 1993).
Synthesis of Oligosaccharides : Efficient transformation into galabiosides makes it suitable for use as glycosyl donors in the synthesis of galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).
Chemical Applications : It is a benzoylated aldohexose with various chemical applications, as explored in the proton and C-13 nuclear magnetic resonance spectra studies (D'Accorso, Thiel, & Schüller, 1983).
Synthesis of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates : This process is used for efficiently synthesizing oligosaccharides, including complex structures from bacterial strains (Zhang et al., 2007).
Pharmaceutical Research : The synthesized 4-thio-dD-mannose has potential applications in this field (Shah, Bose, & Bahl, 1979).
Microwave Assisted Synthesis : Its synthesis process has been improved using microwave-assisted techniques (Wang We, 2014).
properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-HKNOGKPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469210 | |
Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6-Penta-O-benzoyl-D-mannopyranose | |
CAS RN |
96996-90-6 | |
Record name | 1,2,3,4,6-PENTA-O-BENZOYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.